Orexin receptor modulator-1

Description

Orexin Receptor Modulator-1 is a research-focused compound targeting orexin receptors (OX1R and OX2R), which are G protein-coupled receptors (GPCRs) critical in regulating sleep-wake cycles, appetite, stress responses, and reward pathways. Unlike antagonists or agonists, modulators fine-tune receptor activity without fully inhibiting or activating them. This compound is utilized in preclinical studies for substance addiction, anxiety, PTSD, pain, depression, and hypertension . Its exact mechanism (allosteric vs.

Properties

Molecular Formula |

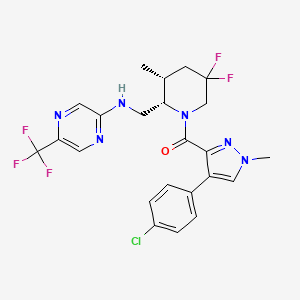

C23H22ClF5N6O |

|---|---|

Molecular Weight |

528.9 g/mol |

IUPAC Name |

[4-(4-chlorophenyl)-1-methylpyrazol-3-yl]-[(2S,3R)-5,5-difluoro-3-methyl-2-[[[5-(trifluoromethyl)pyrazin-2-yl]amino]methyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C23H22ClF5N6O/c1-13-7-22(25,26)12-35(17(13)8-31-19-10-30-18(9-32-19)23(27,28)29)21(36)20-16(11-34(2)33-20)14-3-5-15(24)6-4-14/h3-6,9-11,13,17H,7-8,12H2,1-2H3,(H,31,32)/t13-,17-/m1/s1 |

InChI Key |

MHAXBTDNJWJMQB-CXAGYDPISA-N |

Isomeric SMILES |

C[C@@H]1CC(CN([C@@H]1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |

Canonical SMILES |

CC1CC(CN(C1CNC2=NC=C(N=C2)C(F)(F)F)C(=O)C3=NN(C=C3C4=CC=C(C=C4)Cl)C)(F)F |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization-Based Methods

A foundational strategy employs Bischler-Napieralski cyclization to construct tetrahydroisoquinoline (THIQ) cores, critical for OX1 receptor binding. Key steps include:

- Amide Coupling : Phenylacetic acids (e.g., 4-hydroxy-3-methoxy derivatives) are coupled with phenethylamines (e.g., 4-hydroxy-3-methoxyphenylethylamine) using standard coupling agents.

- Cyclization : Cyclization under phosphorus oxychloride (POCl₃) in toluene generates the dihydroisoquinoline intermediate.

- Reduction : Sodium borohydride (NaBH₄) reduces the dihydroisoquinoline to the THIQ core.

- N-Alkylation : Introduction of substituents at the 1-position (e.g., benzyl, pyridylmethyl) via alkylation with bromoacetamide derivatives.

- O-Alkylation : Final functionalization at the 7-position with groups like propoxy, trifluoroethoxy, or dimethylamino to enhance selectivity.

Table 1 : Substituent Effects on OX1 Receptor Potency and Selectivity

| Position | Substituent | OX1 Ke (nM) | OX2 Selectivity (Fold) | cLogP |

|---|---|---|---|---|

| 7 | Trifluoroethoxy | 0.83 ± 0.18 | >100 | 5.39 |

| 7 | Methylsulfonate | 21 | >100 | 6.98 |

| 1 | 3-Pyridylmethyl | 96.4 | >100 | 4.47 |

| 1 | 4-Isopropylphenyl | 34 | >100 | 7.4 |

This approach enables systematic exploration of structure-activity relationships (SAR), with trifluoroethoxy and methylsulfonate groups at the 7-position showing optimal selectivity.

Enzymatic Resolution and Chiral Synthesis

Enzymatic methods address enantiomer purity challenges, particularly for THIQ derivatives. Key protocols include:

Transaminase-Mediated Resolution

Patented processes utilize transaminases to resolve racemic intermediates without chromatography. Steps include:

- Substrate Preparation : Synthesis of mesylate intermediates (e.g., 3-4) via bromination and ethanolamine coupling.

- Enzymatic Reaction : Transaminase polypeptides (e.g., SEQ ID NO: 1) catalyze selective amination, yielding enantiopure products.

- Workup : Extraction with isopropyl acetate (iPAc) and IPA, followed by acidification to isolate the target compound.

Advantages :

- Avoids toxic solvents (e.g., dichloromethane).

- Achieves >99% enantiomeric excess (ee) with reduced steps.

Structure-Based Design and Crystallography

Ligand Optimization via X-Ray Crystallography

Crystal structures of OX1R bound to antagonists (e.g., JH112, suvorexant) guide rational design. Key insights:

- Binding Pocket : OX1R’s transmembrane helices (TM3, TM4, TM5, TM6) form a hydrophobic pocket accommodating bulky substituents (e.g., sec-butyl groups).

- Selectivity Determinants : Nonconserved residues like Thr135 3.33 in OX2R clash with ligand substituents, enabling subtype selectivity.

Case Study: JH112 Synthesis

- Chiral Building Block : (S)-Alanine serves as the core for Michael addition and lactamization.

- Functionalization : Sequential N-arylation and N-acylation introduce heteroaromatic moieties.

- Kinetic Binding : Dissociation half-life of 36 min (vs. 5.1 min for SB-674042), indicating slow off-rate kinetics.

Optimization of Pharmacokinetic Properties

Lipophilicity Reduction Strategies

High cLogP values in early antagonists (e.g., 7.4) necessitate modifications:

- Substituent Replacement : Pyridylmethyl groups at the 1-position reduce cLogP to 4.47.

- Solvent Selection : Use of DMSO or DMF instead of dichloromethane improves solubility.

Table 2 : Impact of Substituents on Lipophilicity and Potency

| Substituent (Position) | cLogP | OX1 Potency (Ke, nM) | OX2 Selectivity |

|---|---|---|---|

| 3-Pyridylmethyl (1) | 4.47 | 96.4 | >100 |

| Trifluoroethoxy (7) | 5.39 | 0.83 | >100 |

| Methylsulfonate (7) | 6.98 | 21 | >100 |

Emerging Agonist Development

OX1R-Selective Agonists

Recent advances focus on agonists like (R)-YNT-3708, which show antinociceptive and reinforcing effects:

- Design : Sulfamoyl and acrylamide moieties enhance selectivity.

- Synthesis :

- Enantiomer Separation : Chiral HPLC resolves racemic mixtures.

- Functionalization : Pyridin-4-yl acrylamide coupling at the 3-position.

- Activity : EC50 = 7.48 nM (OX1R), with >22-fold selectivity over OX2R.

Scalable Industrial Synthesis

Suvorexant Production

The synthesis of suvorexant exemplifies industrial-scale methods:

- Core Diazepane Synthesis :

- Chiral Resolution : Preparative HPLC separates racemic intermediates.

- Deprotection : Hydrogenolysis of Cbz groups.

- Final Coupling : Reaction with 2,5-dichloro-1,3-benzoxazole under basic conditions.

- Purification : Crystallization from n-heptane/iPAc mixtures yields >99% purity.

Characterization Techniques

Binding and Functional Assays

Critical methods include:

- Radioligand Binding : [³H]SB-674042 displacement assays confirm Ki values.

- G-Protein Activation : Gαq/11-mediated calcium signaling assays validate antagonism.

- PET Imaging : Maps neuronal activity changes in OX1R knockout models.

Table 3 : Functional Assay Data for Select Antagonists

| Compound | OX1 Ke (nM) | OX2 Selectivity | Antinociceptive Efficacy |

|---|---|---|---|

| JH112 | 0.83 | >100 | Moderate |

| (R)-YNT-3708 | 7.48 | 22.5 | High |

Chemical Reactions Analysis

Orexin receptor modulator-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sleep Disorders

One of the most prominent applications of OX1R modulators is in the treatment of sleep disorders such as insomnia and narcolepsy. Research indicates that antagonists targeting OX1R can promote sleep without the side effects commonly associated with traditional sedatives. For instance, dual orexin receptor antagonists (DORAs) have shown efficacy in enhancing REM sleep while minimizing adverse reactions . Clinical trials have demonstrated that compounds blocking OX2R or both receptors significantly improve sleep quality and duration in patients with insomnia .

Appetite Regulation

Orexin signaling is intricately linked to appetite control and energy homeostasis. Studies have shown that OX1R antagonism can reduce cue-driven feeding behaviors, suggesting its potential as a therapeutic target for obesity and eating disorders . The modulation of OX1R may help regulate food intake by influencing neural circuits associated with reward and motivation .

Psychiatric Disorders

Emerging evidence suggests that orexin receptors may play a role in various psychiatric conditions, including anxiety, depression, and post-traumatic stress disorder (PTSD). The modulation of OX1R has been linked to alterations in anxiety-like behaviors and emotional regulation . This positions orexin receptor modulators as potential candidates for novel antidepressant therapies.

Addiction Treatment

Research indicates that orexin signaling is involved in addiction mechanisms, particularly regarding drug-seeking behavior. Antagonizing OX1R has been shown to reduce reinstatement of drug-seeking behavior in animal models, highlighting its potential application in treating substance use disorders .

Case Studies and Research Findings

Mechanism of Action

Orexin receptor modulator-1 exerts its effects by binding to orexin receptor type 1 and orexin receptor type 2. This binding activates downstream signaling pathways, including the activation of phospholipase C, phospholipase A, and phospholipase D, leading to an increase in cytosolic calcium and the activation of protein kinase C. These pathways play a crucial role in regulating various physiological processes .

Comparison with Similar Compounds

Receptor Selectivity and Pharmacological Profiles

Table 1: Receptor Selectivity and Key Pharmacological Data

Key Insights :

- Selectivity : Most compounds (e.g., almorexant, DORA-12) are dual antagonists, while EMPA and others (e.g., OX1R antagonists from Faedo et al. ) exhibit subtype specificity. Modulator-1’s selectivity is undefined, limiting direct mechanistic comparisons.

- Therapeutic Scope : Modulator-1 targets a wider range of conditions (e.g., addiction, hypertension) compared to insomnia-focused DORAs.

Key Insights :

- Safety : Modulator-1’s lack of reported side effects aligns with DORAs but contrasts with GABA-A drugs’ dependency risks.

Structural and Mechanistic Differences

Table 3: Structural and Mechanistic Features

Key Insights :

- Structural Diversity : Modulator-1’s structure is unspecified, whereas neferine (plant-derived) and EMPA (radiolabeled) have distinct origins and applications.

- Design Approaches: Compounds like non-peptide OX2R agonists use advanced computational modeling , while Modulator-1’s development pathway is unclear.

Biological Activity

Orexin receptor modulator-1 (ORM-1) is a compound that targets the orexin receptor system, which plays a crucial role in various physiological processes, including sleep regulation, arousal, appetite control, and stress response. This article delves into the biological activity of ORM-1, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Orexin Receptors

Orexins, also known as hypocretins, are neuropeptides produced in the hypothalamus that bind to two main receptors: orexin receptor type 1 (OX1R) and orexin receptor type 2 (OX2R). These receptors are G protein-coupled receptors (GPCRs) that mediate various signaling pathways, influencing multiple physiological functions.

Key Features of OX1R and OX2R

| Feature | OX1R | OX2R |

|---|---|---|

| Affinity for Orexins | High affinity for orexin-A | High affinity for orexin-B |

| Signal Pathways | Primarily activates Gq and Gi | Primarily activates Gi |

| Physiological Roles | Modulates reward and stress | Regulates wakefulness |

| Distribution | Found in brain regions related to arousal and anxiety | Widely distributed in the brain |

ORM-1 selectively modulates the activity of OX1R, influencing downstream signaling pathways that affect neuronal excitability and neurotransmitter release. The modulation of OX1R has been linked to several biological activities:

- Arousal and Wakefulness : Activation of OX1R promotes wakefulness and arousal. Studies have shown that selective antagonism of OX1R can reduce anxiety-like behaviors in animal models, suggesting a role in stress response modulation .

- Appetite Regulation : Orexins are involved in appetite stimulation. ORM-1's modulation of OX1R may influence feeding behavior and energy homeostasis .

- Sleep-Wake Cycle : The orexin system is critical for maintaining wakefulness. ORM-1's selective action on OX1R may help in developing treatments for sleep disorders like narcolepsy .

Case Studies and Preclinical Trials

Several studies have investigated the effects of ORM-1 on various biological functions:

- Anxiety and Panic Disorders : A study highlighted that selective OX1R antagonists like ORM-1 could potentially normalize hyperactive states associated with anxiety disorders without inducing sedation. In animal models, ORM-1 reduced panic-like behaviors induced by anxiogenic stimuli .

- Addiction and Reward Processes : Research involving knockout mice lacking OX1R demonstrated reduced self-administration of addictive substances like cocaine and nicotine. This indicates that ORM-1 may have therapeutic potential in treating substance use disorders by modulating reward pathways .

- Sleep Disorders : Preclinical models have shown that ORM-1 can effectively promote sleep by antagonizing OX1R while preserving the functionality of OX2R, which is primarily responsible for wakefulness regulation .

Pharmacological Profile

The pharmacological profile of ORM-1 includes:

- Selectivity : ORM-1 exhibits high selectivity for OX1R over OX2R.

- Bioavailability : Studies indicate that ORM-1 has favorable pharmacokinetic properties, allowing effective brain penetration after oral administration.

- Safety Profile : Initial trials suggest a good safety profile with minimal side effects related to sleep architecture.

Q & A

Q. What are the primary functional roles of Orexin receptor modulator-1 (OX1R) in neural circuits, and how can these be experimentally validated?

Methodological Answer: Begin by conducting a systematic literature review to identify existing hypotheses about OX1R’s roles in arousal, appetite, or stress responses. Use in vivo models (e.g., transgenic mice with OX1R knockouts) to validate neural pathways via electrophysiological recordings or calcium imaging. Pair behavioral assays (e.g., sleep-wake cycles) with pharmacological interventions (selective agonists/antagonists) to establish causality . For reproducibility, ensure detailed experimental protocols are documented, including animal strain specifics and dosing regimens .

Q. What are the standard in vitro and in vivo models for assessing OX1R modulation efficacy?

Methodological Answer: Use HEK293 cells transfected with human OX1R for in vitro ligand-binding assays (e.g., radioligand displacement) to measure affinity and selectivity. For functional activity, employ calcium flux or cAMP assays. In vivo, leverage rodent models to evaluate behavioral outcomes (e.g., orexigenic effects) with pharmacokinetic profiling (plasma/brain concentration ratios). Cross-validate findings using ex vivo receptor autoradiography in brain slices . Ensure model selection aligns with the research question’s scope to avoid overgeneralization .

Q. How can researchers ensure reproducibility when characterizing novel OX1R modulators?

Methodological Answer: Adhere to FAIR data principles by publishing raw datasets (dose-response curves, receptor binding kinetics) in supplementary materials. Use validated reference compounds (e.g., SB-334867 for OX1R antagonism) as positive controls. Include detailed synthesis protocols (e.g., HPLC purity thresholds, NMR spectra) for novel compounds, referencing established guidelines for chemical characterization . Replicate critical experiments across independent labs to mitigate batch effects .

Advanced Research Questions

Q. What statistical approaches are optimal for analyzing dose-dependent effects of OX1R modulators in heterogeneous populations?

Methodological Answer: Apply mixed-effects models to account for inter-individual variability in pharmacokinetic/pharmacodynamic (PK/PD) studies. Use Bayesian hierarchical modeling to integrate prior data (e.g., receptor occupancy rates) with new observations. For longitudinal behavioral data, employ time-series clustering to identify subpopulations with distinct response trajectories . Validate robustness via bootstrapping or cross-validation .

Q. How can researchers resolve contradictions in OX1R modulator pharmacological profiles across different experimental models?

Methodological Answer: Perform meta-analyses of published datasets to identify confounding variables (e.g., species-specific receptor isoforms, assay temperature). Design head-to-head comparative studies using standardized conditions (e.g., identical cell lines, buffer compositions). Apply cheminformatics tools to analyze structure-activity relationships (SAR) and isolate physicochemical properties (e.g., lipophilicity) that explain divergent outcomes . Publish negative results to reduce publication bias .

Q. What strategies mitigate bias in OX1R-related neurobehavioral studies with small sample sizes?

Methodological Answer: Use power analysis during experimental design to determine minimum sample sizes. Implement blinded data collection/analysis protocols to reduce observer bias. For behavioral phenotyping, adopt standardized scoring systems (e.g., video tracking with machine learning algorithms) to enhance objectivity. Combine results with publicly available datasets (e.g., Gene Expression Omnibus) to increase statistical power .

Q. How should researchers design studies to investigate OX1R’s crosstalk with other neurotransmitter systems (e.g., dopamine, serotonin)?

Methodological Answer: Employ optogenetic or chemogenetic tools to selectively activate OX1R-expressing neurons while monitoring dopamine release via microdialysis or fast-scan cyclic voltammetry. Use receptor colocalization studies (e.g., fluorescent in situ hybridization) to map neural circuits. For pharmacological interactions, apply isobolographic analysis to distinguish additive vs. synergistic effects . Pre-register hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Methodological Frameworks

Q. What systematic review methodologies are effective for synthesizing OX1R modulator preclinical data?

Methodological Answer: Follow PRISMA guidelines to screen studies using inclusion/exclusion criteria (e.g., peer-reviewed articles, in vivo evidence). Extract data into structured tables (compound structures, assay types, effect sizes). Use tools like Aether Brain to automate literature searches and quality assessment . Perform meta-regression to assess the impact of study design variables (e.g., dosing frequency) on outcomes .

Q. How can comparative research frameworks address OX1R’s differential expression across species?

Methodological Answer: Design cross-species studies comparing OX1R expression patterns (e.g., RNA-seq datasets from humans, rodents, non-human primates). Use phylogenetic analysis to identify conserved receptor domains. Validate functional relevance via cross-species ligand testing and molecular dynamics simulations . Collaborate with biobanks to access diverse tissue samples .

Q. What advanced imaging techniques are suitable for real-time OX1R activity mapping in awake animals?

Methodological Answer: Utilize fiber photometry with genetically encoded calcium indicators (e.g., GCaMP) to monitor OX1R neuron activity during behavioral tasks. Pair with fMRI to correlate neural activation with whole-brain connectivity changes. For subcellular resolution, apply two-photon microscopy in head-fixed rodents . Share imaging parameters (e.g., sampling rates) in supplementary materials for replication .

Data Contradiction and Validation

Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy of OX1R modulators?

Methodological Answer: Investigate off-target effects via broad-panel receptor screening. Assess blood-brain barrier permeability using in silico models (e.g., PAMPA-BBB) or in vivo microdialysis. Evaluate metabolic stability (hepatic microsome assays) to identify rapid clearance as a confounder. Publish full dose-response curves to clarify threshold effects .

Q. What validation protocols are critical for confirming OX1R modulator specificity?

Methodological Answer: Use CRISPR-Cas9-generated OX1R knockout models to confirm target engagement. Perform rescue experiments by reintroducing OX1R cDNA into knockout cells. Employ orthogonal assays (e.g., BRET for receptor dimerization) to validate mechanistic hypotheses. Share validation data in open-access repositories to facilitate peer scrutiny .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.